Dextromethorphan

Sigma-1 receptor pharmacology Anticonvulsant drug screening Neuroprotection assay development

Choose Dextromethorphan (CAS 125-71-3) for its unparalleled multi-target profile: sigma-1 agonism (Ki 205 nM), low-affinity NMDA antagonism (Ki 7 μM), and SERT inhibition (Ki 40 nM), distinct from codeine or dimemorfan. Optimal for CYP2D6 phenotyping and next-gen antitussive screening. Ensure authentic free base with ≥98% purity to avoid confounding opioid effects—confirm salt form (HBr hydrate vs. free base) for your in vivo CNS study requirements.

Molecular Formula C18H25NO
Molecular Weight 271.4 g/mol
CAS No. 125-71-3
Cat. No. B048470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDextromethorphan
CAS125-71-3
Synonymsd-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan
Molecular FormulaC18H25NO
Molecular Weight271.4 g/mol
Structural Identifiers
SMILESCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC
InChIInChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1
InChIKeyMKXZASYAUGDDCJ-NJAFHUGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA 1 mg/ml solution in methanol
Solubility25g/100mL
Practically insoluble in water
Freely soluble in chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Dextromethorphan (CAS 125-71-3) Procurement Guide: Pharmacological Differentiation from Codeine and Morphinan Analogs


Dextromethorphan (DM) is a synthetic, dextrorotatory morphinan derivative and the d-stereoisomer of methorphan. Structurally related to levorphanol and codeine, DM is classified pharmacologically as a non-narcotic, centrally acting antitussive agent [1]. Unlike its l-enantiomer levomethorphan and the opioid codeine, DM does not act as an agonist at mu, delta, or kappa opioid receptors at therapeutic concentrations; instead, its pharmacological profile is defined by high-affinity sigma-1 receptor agonism, low-affinity uncompetitive NMDA receptor channel blockade, and serotonin transporter (SERT) inhibition [2]. DM undergoes extensive hepatic first-pass metabolism primarily via CYP2D6 O-demethylation to dextrorphan, a metabolite with substantially higher NMDA receptor affinity than the parent compound [3].

Why Dextromethorphan Cannot Be Readily Substituted with Codeine, Levomethorphan, or Dimemorfan in Research and Formulation


Dextromethorphan occupies a unique pharmacological intersection—sigma-1 agonism, low-affinity NMDA antagonism, and SERT inhibition—that is not replicated by any single in-class comparator. Codeine, the most common antitussive alternative, exerts its effects primarily through mu-opioid receptor agonism following CYP2D6-mediated bioactivation to morphine, conferring a fundamentally different side-effect profile including dose-dependent respiratory depression and a well-characterized abuse liability [1]. Levomethorphan, the l-enantiomer, produces opioid-typical analgesic and addictive effects, whereas dextromethorphan does not [2]. Dimemorfan, while sharing sigma-1 affinity, lacks appreciable PCP-site NMDA binding and produces a distinct behavioral profile devoid of psychotomimetic liability [3]. Even dextrorphan, DM's own metabolite, differs markedly—displaying ~8-fold higher NMDA PCP-site affinity and producing phencyclidine-like discriminative stimulus effects that the parent compound does not generate at equivalent doses . These multidimensional pharmacological differences preclude simple interchangeability for any application requiring target-specific activity, predictable CYP2D6-dependent pharmacokinetics, or a defined adverse-effect envelope.

Quantitative Differentiation Evidence for Dextromethorphan: Head-to-Head Data Versus Key Comparators


Sigma-1 Receptor Binding Affinity: Dextromethorphan vs Dimemorfan vs Dextrorphan

In a direct comparative radioligand binding study, dextromethorphan (DM), dimemorfan (DF), and dextrorphan (DR) were evaluated for sigma-1 and sigma-2 receptor affinity. DM exhibited a Ki of 205 nM at sigma-1 receptors, placing it between DF (Ki=151 nM) and DR (Ki=144 nM); all three showed low affinity at sigma-2 receptors (Ki=4-11 μM range) [1]. Notably, despite these comparable sigma-1 affinities, DM and DR produced biphasic locomotor effects with hyperlocomotion at certain doses, while DF produced only dose-dependent locomotor decrease—a behavioral divergence attributable to differential PCP-site engagement rather than sigma-1 binding differences [1]. For researchers selecting a sigma-1 pharmacological tool, DM offers the advantage of combined sigma-1/NMDA pharmacology, whereas DF provides cleaner sigma-1 targeting with minimal PCP-site liability.

Sigma-1 receptor pharmacology Anticonvulsant drug screening Neuroprotection assay development

NMDA Receptor PCP-Site Affinity: Dextromethorphan vs Dextrorphan and Esketamine

Dextromethorphan exhibits markedly lower affinity for the NMDA receptor phencyclidine (PCP) binding site compared to both its major metabolite dextrorphan and the structurally unrelated NMDA antagonist esketamine. In Chou et al. (1999), DM displayed a Ki of approximately 7 μM at PCP sites, while dextrorphan showed approximately 8-fold higher affinity with a Ki of 0.9 μM [1]. In a separate porcine in vitro model, the Ki of esketamine at the PCP binding site was 440±100 nM versus 3400±800 nM for dextromethorphan, representing an ~8-fold greater affinity for esketamine . This substantial affinity gap supports the characterization of DM as a low-affinity, uncompetitive NMDA antagonist whose primary pharmacological effects at therapeutic concentrations are mediated predominantly through sigma-1 agonism and SERT inhibition rather than NMDA channel blockade. The CYP2D6-dependent conversion of DM to the higher-affinity NMDA antagonist dextrorphan adds a pharmacogenomic layer to NMDA-mediated effects that is absent for direct NMDA antagonists such as ketamine or memantine.

NMDA receptor pharmacology Antidepressant drug development Excitotoxicity neuroprotection

Naloxone-Insensitive Gut Contractility Inhibition: Dextromethorphan vs Codeine in Guinea Pig Ileum

In a systematic in vitro comparative study using the electrically stimulated guinea pig ileum preparation, dextromethorphan (DM) and codeine both inhibited contractions with IC50 values of 15 μM and 8 μM, respectively [1]. Critically, the inhibitory effect of codeine was blocked by the opioid antagonist naloxone, consistent with its mu-opioid receptor mechanism, whereas the inhibitory effect of DM was not antagonized by naloxone [1]. Furthermore, DM and its l-isomer levomethorphan (8, 50, and 100 μM) reduced both phasic and tonic contractions induced by maximally effective carbachol and 80 mM KCl in a dose-dependent manner, while codeine, dextrorphan, and levorphanol did not [1]. DM also demonstrated competitive calcium channel antagonism in K+-depolarized ileum with a pA2 value of 5.3, identical to levomethorphan (pA2=5.3) but distinct from codeine and levorphanol which showed no calcium antagonism [1]. This multi-mechanism non-opioid profile—combining calcium channel antagonism with naloxone-insensitive neuronal stabilization—provides a clearly differentiated in vitro signature for DM relative to codeine and levorphanol.

Opioid receptor pharmacology Gut motility assays Non-opioid mechanism validation

Clinical Antitussive Cough Intensity Reduction: Dextromethorphan 20 mg vs Codeine 20 mg in Chronic Cough Patients

In a double-blind, crossover clinical trial enrolling 16 patients with chronic stable cough, dextromethorphan 20 mg and codeine 20 mg were compared using both objective tussometry and subjective patient assessment [1]. Both preparations were similarly effective in reducing cough frequency. However, dextromethorphan lowered cough intensity to a statistically significantly greater degree than codeine (p < 0.0008), and the majority of patients rated dextromethorphan as the better antitussive (p < 0.001) [1]. In a separate citric acid-induced cough challenge study in 18 healthy subjects, dextromethorphan 30 mg did not differ significantly from codeine 20 mg in antitussive effect, while both were superior to noscapine 30 mg [2]. The superior cough intensity reduction combined with DM's non-narcotic regulatory status and absence of mu-opioid-mediated respiratory depression at therapeutic doses provides a differentiated clinical value proposition versus codeine.

Antitussive clinical efficacy Cough intensity measurement Chronic cough therapeutics

CYP2D6 Pharmacogenomic Probe Utility: Population-Scale Metabolic Ratio Variability in Dextromethorphan Phenotyping

Dextromethorphan is established as a regulatory-grade probe substrate for CYP2D6 phenotyping in both in vitro and in vivo settings, a utility not shared by codeine or other antitussives to the same degree of validation. Using a dextromethorphan/dextrorphan (DM/DX) urinary molar metabolic ratio threshold of >0.30 to define poor metabolizer (PM) status, Spina et al. (1994) identified a PM prevalence of 4.5% (11 of 246) in healthy Italian volunteers, with individual metabolic ratios ranging from ≤0.001 to 6.6 [1]. In a Black American cohort, Relling et al. (1995) reported a PM prevalence of 6.1% (95% CI: 2.3-12.7%) using the same DM/DX ratio threshold [2]. The CYP2D6-mediated O-demethylation of DM to dextrorphan has a Km of 3-13 μM in human liver microsomes and is strongly inhibited by quinidine with an IC50 of 0.37 μM, confirming CYP2D6 as the dominant enzyme at clinically relevant substrate concentrations [3]. This well-characterized pharmacogenomic infrastructure makes DM uniquely suitable as both a phenotyping probe and a model substrate for CYP2D6-mediated drug-drug interaction studies—applications for which codeine, noscapine, and other antitussives lack the same depth of regulatory and analytical validation.

CYP2D6 pharmacogenomics Drug metabolism phenotyping Precision medicine probe substrates

High-Value Research and Industrial Application Scenarios for Dextromethorphan Based on Quantitative Differentiation Evidence


CYP2D6 Drug-Drug Interaction and Pharmacogenomic Phenotyping Studies

Dextromethorphan is the preferred substrate for CYP2D6 phenotyping in both academic research and pharmaceutical industry DDI screening programs. Its well-characterized population metabolic ratio distribution (PM prevalence 4.5-6.1% across ethnicities; DM/DX ratio >0.30 threshold) [1] and quinidine-sensitive O-demethylation pathway (IC50=0.37 μM) [2] provide the quantitative framework required for regulatory-compliant CYP2D6 activity assessment. Unlike codeine—which introduces confounding mu-opioid pharmacodynamic effects from its morphine metabolite—DM allows clean pharmacokinetic interpretation with orthogonal pharmacodynamic readouts. DM is also a core component of FDA-recommended cytochrome P450 in vitro cocktail assays alongside caffeine (CYP1A2), bupropion (CYP2B6), and midazolam (CYP3A4), supporting its procurement for standardized DDI liability screening in drug development programs.

Sigma-1 Receptor-Targeted Neuroprotection and Anticonvulsant Drug Discovery

DM's sigma-1 Ki of 205 nM combined with its equipotent anticonvulsant efficacy to dimemorfan and dextrorphan (ED50 ~70 μmol/kg, i.p. in mouse supramaximal electroshock) [3] supports its use as a reference compound in sigma-1-targeted neuroprotection screening cascades. For target engagement studies requiring combined sigma-1 and NMDA pharmacology, DM is uniquely positioned versus dimemorfan (minimal PCP-site binding, Ki=17 μM) and dextrorphan (high PCP-site binding, Ki=0.9 μM, with associated psychotomimetic liability) [3]. Researchers should account for CYP2D6-dependent conversion to dextrorphan when interpreting in vivo DM effects, and may consider co-administration with quinidine to maintain parent compound exposure in behavioral paradigms.

Non-Opioid Antitussive Formulation Development and Comparative Efficacy Benchmarking

For pharmaceutical companies developing next-generation antitussive agents, DM at 20 mg serves as a validated active comparator benchmark with demonstrated superiority over codeine 20 mg for cough intensity reduction (p < 0.0008) in chronic cough patients [4]. Its non-narcotic regulatory classification—contrasting with codeine's Schedule V controlled substance status in many jurisdictions—reduces supply chain complexity and regulatory burden for OTC formulation. Preclinical guinea pig citric acid-induced cough models have characterized DM's antitussive profile alongside codeine, cloperastine, and gefapixant, providing a reference dataset for comparative efficacy studies of novel antitussive candidates.

NMDA Receptor Pharmacology and Rapid-Acting Antidepressant Mechanism Studies

DM's intermediate PCP-site NMDA affinity (Ki=7 μM for DM vs 0.9 μM for dextrorphan) [3] combined with its sigma-1 agonism and SERT inhibition (Ki=40 nM at SERT) [5] defines a multi-target pharmacology that underpins its clinical use in the DM/bupropion combination product for major depressive disorder. For mechanism-of-action studies comparing NMDA-targeting antidepressants, DM offers an ~8-fold lower NMDA affinity than esketamine (DM Ki=3400 nM vs esketamine Ki=440 nM) , allowing dose-response differentiation of NMDA-mediated versus sigma-1/SERT-mediated antidepressant effects. Procurement specifications should account for the hydrobromide salt form commonly supplied and confirm purity suitable for in vivo CNS studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dextromethorphan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.